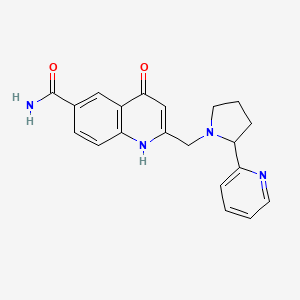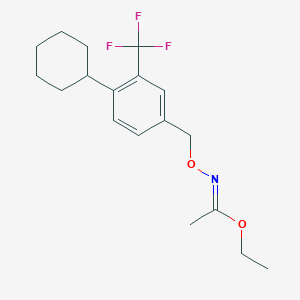
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which imparts significant chemical stability and reactivity, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate typically involves the reaction of ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime with appropriate reagents under controlled conditions . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while substitution reactions can produce a variety of substituted benzyl derivatives.
Scientific Research Applications
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate has several scientific research applications, including:
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and stability, allowing it to interact with various enzymes and receptors. These interactions can lead to changes in biochemical pathways, making the compound valuable in research and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-: Shares a similar structure but differs in functional groups and reactivity.
Ethyl 4-cyclohexyl-3-(trifluoromethyl)benzoate: Another related compound with different applications and properties.
Uniqueness
Ethyl (E)-N-((4-cyclohexyl-3-(trifluoromethyl)benzyl)oxy)acetimidate is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C18H24F3NO2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl (1E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]ethanimidate |
InChI |
InChI=1S/C18H24F3NO2/c1-3-23-13(2)22-24-12-14-9-10-16(15-7-5-4-6-8-15)17(11-14)18(19,20)21/h9-11,15H,3-8,12H2,1-2H3/b22-13+ |
InChI Key |
WOUZBNWNCNNUOH-LPYMAVHISA-N |
Isomeric SMILES |
CCO/C(=N/OCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)/C |
Canonical SMILES |
CCOC(=NOCC1=CC(=C(C=C1)C2CCCCC2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


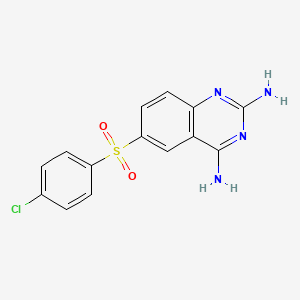
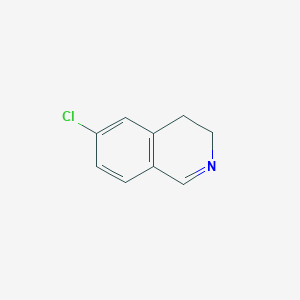


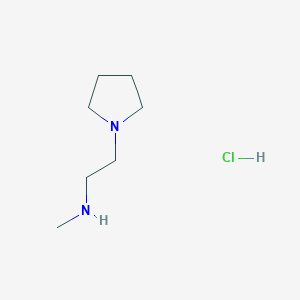
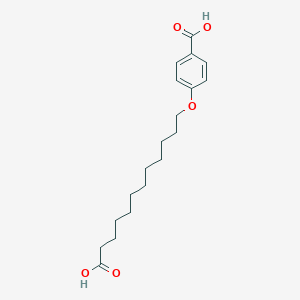
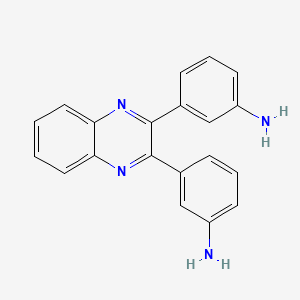
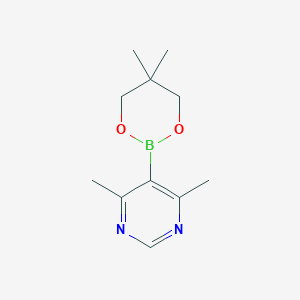
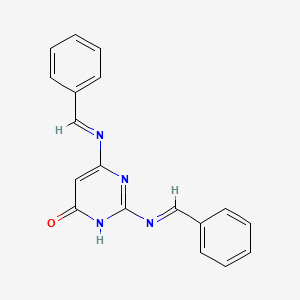
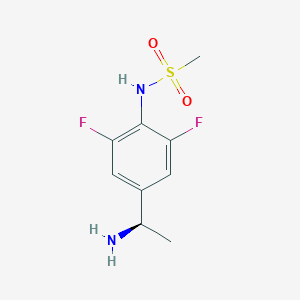
![4-[(Pyrimidin-2-yl)amino]benzamide](/img/structure/B12927495.png)
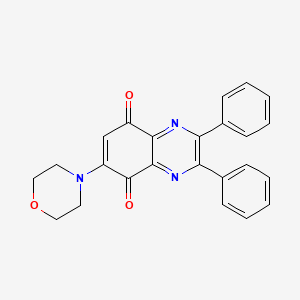
![4-Amino-6-[2-naphthylthio]quinazoline](/img/structure/B12927520.png)
